2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
CAS No.: 1357387-31-5
Cat. No.: VC2661685
Molecular Formula: C14H19BF3NO4
Molecular Weight: 333.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357387-31-5 |
|---|---|
| Molecular Formula | C14H19BF3NO4 |
| Molecular Weight | 333.11 g/mol |
| IUPAC Name | 2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3 |
| Standard InChI Key | HMUKCBZNHGKNND-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC |
Introduction
Chemical Identity and Properties
2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative containing multiple functional groups including methoxy substituents, a trifluoromethyl group, and a boronic acid pinacol ester. The compound's key identifiers and physical properties are summarized in Table 1.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₉BF₃NO₄ |
| Molecular Weight | 333.11 g/mol |
| CAS Number | 1357387-31-5 |
| MDL Number | MFCD18374096 |
| Physical Appearance | Solid |
| Hazard Classification | Irritant |
| GHS Pictogram | Warning |
The compound features a pyridine core with a distinctive substitution pattern: methoxy groups at positions 2 and 3, a boronic acid pinacol ester at position 4, and a trifluoromethyl group at position 5. The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is a protected form of a boronic acid, which enhances the stability of the compound while maintaining reactivity for subsequent transformations .
Structural Features and Chemical Behavior
The molecular structure of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine contains several key functional groups that contribute to its chemical behavior:
Pyridine Core
The pyridine heterocycle serves as the scaffold for the various functional groups. Its nitrogen atom contributes to the compound's basic properties, though the electron-withdrawing effect of the trifluoromethyl group may reduce the basicity compared to unsubstituted pyridine.
Methoxy Groups
The 2,3-dimethoxy substitution pattern creates an electron-rich region on the pyridine ring. Methoxy groups generally donate electron density through resonance, influencing the reactivity of the aromatic system. The presence of these groups at adjacent positions creates a distinctive electronic environment that may influence coordination properties with metals and interactions with biological targets.
Boronic Acid Pinacol Ester
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 4 is particularly significant as it enables the compound to participate in various cross-coupling reactions. This functional group is more stable than free boronic acids while maintaining similar reactivity in coupling reactions, making it valuable for synthetic applications .
Trifluoromethyl Group
The trifluoromethyl substituent at position 5 introduces several important properties:
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Strong electron-withdrawing effect
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Enhanced lipophilicity
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Metabolic stability
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Unique binding properties in biological systems
The combination of these functional groups creates a molecule with distinctive electronic properties and reactivity patterns that make it useful as a synthetic intermediate.
| Parameter | Typical Conditions |
|---|---|
| Palladium Source | Pd(OAc)₂, Pd(dba)₃, or PdCl₂(dppf) |
| Ligand | Tricyclohexylphosphine, triphenylphosphine, or Xantphos |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane, THF, or CPME |
| Temperature | 80-110°C |
| Reaction Time | 2-36 hours |
| Atmosphere | Inert (nitrogen or argon) |
Another potential synthetic method involves lithiation-borylation sequences, as demonstrated with similar pyridine derivatives. In this approach, the halogenated precursor is treated with an organolithium reagent (typically n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Purification Methods
Purification of the final compound typically involves:
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Extraction with dichloromethane or ethyl acetate
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Washing with aqueous solutions (sodium bicarbonate, brine)
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Drying over anhydrous magnesium sulfate
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Column chromatography on silica gel using appropriate solvent systems
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Possible recrystallization from hexane or other suitable solvents
Applications in Synthetic Chemistry
Cross-Coupling Reactions
The primary application of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronic acid pinacol ester functionality allows for controlled carbon-carbon bond formation under relatively mild conditions. The compound can be coupled with various halogenated partners to create complex molecular architectures .
Medicinal Chemistry Applications
Functionalized pyridine derivatives with trifluoromethyl groups are of significant interest in medicinal chemistry. The combination of the following features makes this compound potentially valuable for drug discovery efforts:
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The pyridine core is a privileged scaffold in medicinal chemistry
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Trifluoromethyl groups enhance metabolic stability and membrane permeability
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Boronic acid pinacol ester allows for late-stage diversification
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Methoxy groups provide potential hydrogen bond acceptor sites
Similar compounds have been utilized in the development of antimalarial agents, as exemplified by research on antimalarial 4(1H)-quinolone-3-diarylether compounds that incorporate borylated aromatic systems with trifluoromethyl substituents .
Physical Data and Characterization
Spectroscopic Properties
While specific spectroscopic data for 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is limited in the available search results, predicted properties can be extrapolated from similar compounds:
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NMR Spectroscopy: Expected to show characteristic signals for:
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Methoxy protons (two singlets around 3.9-4.1 ppm)
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Pinacol methyl groups (singlet around 1.3-1.4 ppm)
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Aromatic proton at position 6 (singlet around 8.0-8.5 ppm)
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19F NMR would show a signal for the trifluoromethyl group
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11B NMR would confirm the presence of the boronic ester
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Mass Spectrometry: The molecular ion peak would be expected at m/z 333, with characteristic fragmentation patterns.
Physical Properties
Based on similar compounds in the search results, the following physical properties can be anticipated:
Table 3: Predicted Physical Properties
| Property | Predicted Value |
|---|---|
| Melting Point | 150-170°C (estimate) |
| Boiling Point | >300°C (estimate) |
| Solubility | Soluble in organic solvents (DCM, THF, DMSO), insoluble in water |
| Appearance | White to off-white solid |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents |
| Category | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, serious eye irritation, respiratory irritation) |
| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fumes; IF IN EYES: Rinse cautiously with water) |
| Personal Protection | Chemical safety goggles, compatible chemical-resistant gloves, lab coat |
| Storage Recommendations | 2-8°C, protect from light and moisture |
| Incompatibilities | Strong oxidizers, strong acids |
Proper handling should include working in well-ventilated areas, avoiding dust formation, and preventing contact with eyes, skin, and clothing.
Related Compounds
Several structurally related compounds provide context for understanding the properties and applications of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine:
Similar Borylated Pyridines
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8): Lacks the methoxy groups but otherwise shares key structural features. Boiling point reported as 357.9°C at 760 mmHg .
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2): A simpler borylated pyridine without the methoxy and trifluoromethyl substituents. Melting point 153-155°C, purity typically 96-97% .
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3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 1383625-22-6): Features the trifluoromethyl group at position 2 rather than position 5, with no methoxy groups .
Compounds with Similar Applications
Several compounds in the search results feature comparable functional group arrangements and are used in similar synthetic applications:
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6): Contains an amino group at position 2, offering different reactivity while maintaining the boronic ester and trifluoromethyl functionalities .
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2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1333222-12-0): Features a difluoromethoxy group rather than methoxy groups, demonstrating the diversity of fluorinated alkoxy substituents that can be incorporated .
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine (CAS: 2417014-06-1): A pyrimidine analog sharing the boronic ester and trifluoromethyl functional groups .
The structural diversity of these related compounds highlights the versatility of borylated heterocycles as synthetic building blocks and their importance in medicinal chemistry.
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